This compound can be classified under purine derivatives, which are essential components in biochemistry, particularly in the formation of nucleotides and nucleic acids. Its synthesis and characterization are critical for understanding its potential applications in drug development and molecular biology.
The synthesis of (2-Benzhydryloxycarbonylamino-6-oxo-1,6-dihydro-purin-9-yl)-acetic acid typically involves several key steps:
The molecular structure of (2-Benzhydryloxycarbonylamino-6-oxo-1,6-dihydro-purin-9-yl)-acetic acid can be described as follows:
The compound can participate in various chemical reactions:
These reactions are essential for modifying the compound for specific applications or enhancing its biological properties.
The mechanism of action of (2-Benzhydryloxycarbonylamino-6-oxo-1,6-dihydro-purin-9-yl)-acetic acid is primarily related to its interaction with biological targets:
The precise mechanism would require further investigation through biochemical assays and molecular modeling studies to elucidate binding affinities and interaction dynamics.
The physical and chemical properties of (2-Benzhydryloxycarbonylamino-6-oxo-1,6-dihydro-purin-9-yl)-acetic acid include:
These properties play a crucial role in determining the compound's stability, reactivity, and suitability for various applications.
(2-Benzhydryloxycarbonylamino-6-oxo-1,6-dihydro-purin-9-yl)-acetic acid has potential applications in several fields:
The compound is systematically named as 2-(2-(((benzhydryloxy)carbonyl)amino)-6-oxo-1,6-dihydro-9H-purin-9-yl)acetic acid according to IUPAC conventions. This nomenclature defines the core purine scaffold (position 6 oxo-substituted), the benzhydryloxycarbonyl (Bhoc) protecting group at N2, and the acetic acid moiety attached at N9. Common synonyms include:
Table 1: Nomenclature and Identifiers
Classification | Identifier |
---|---|
IUPAC Name | 2-(2-(((benzhydryloxy)carbonyl)amino)-6-oxo-1,6-dihydro-9H-purin-9-yl)acetic acid |
Common Synonym | (2-Benzhydryloxycarbonylamino-6-oxo-1,6-dihydro-purin-9-yl)-acetic acid |
Pharmaceutical Role | Purine derivative with Bhoc-protected amine |
The compound’s definitive CAS Registry Number is 169287-79-0 [1] [5] [8]. Its molecular formula is C₂₁H₁₇N₅O₅, with a molecular weight of 419.40 g/mol [1] [5] [6]. This formula comprises:
The closely related analog 186046-80-0 (C₂₁H₁₇N₅O₄) differs in the absence of the 6-oxo group, confirming the structural specificity of 169287-79-0 [3] [9].
Though experimental spectral data is limited in public sources, key structural features can be inferred from analogous compounds and computational predictions:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Infrared (IR) Spectroscopy:
Characteristic stretches include:
Mass Spectrometry (MS):
High-resolution MS would show a molecular ion peak at m/z 419.40 (M⁺). Fragmentation patterns include:
Table 2: Predicted Spectroscopic Signatures
Technique | Key Assignments |
---|---|
¹H NMR | δ 6.5 (s, 1H, CH), δ 4.9 (s, 2H, CH₂), δ 8.2 (s, 1H, H8) |
¹³C NMR | δ 155 (C6), δ 165 (COOH), δ 80 (CH), δ 155 (N-C=O) |
IR | 1700 cm⁻¹ (C=O stretch), 3200 cm⁻¹ (N–H stretch) |
MS | 419.40 [M⁺], 266.3 [M – C₁₃H₁₂O]⁺ |
The compound is a white crystalline powder under standard conditions [6] [8]. Commercial sources specify a purity of ≥95–98% (HPLC) [5] [8]. Key properties include:
No single-crystal X-ray diffraction data is publicly available. However, computational models suggest:
Experimental characterization via powder XRD or differential scanning calorimetry (DSC) is needed to confirm polymorphism and phase transitions.
Table 3: Summary of Physicochemical and Structural Data
Property | Value or Description |
---|---|
Appearance | White crystalline powder |
Molecular Weight | 419.40 g/mol |
Solubility | DMSO > methanol > water |
Stability | Light-sensitive; store at 2–8°C |
Key Functional Groups | Purine-6-one, Bhoc-protected amine, acetic acid |
Structural Flexibility | Moderate (rotatable bonds: 8) |
This analysis synthesizes available commercial and scientific data, highlighting opportunities for further experimental validation of spectral and crystallographic properties.
CAS No.: 1467093-03-3
CAS No.: 172886-23-6
CAS No.: 1164-45-0
CAS No.: 22138-53-0
CAS No.: 18772-36-6
CAS No.: